![molecular formula C7H14O2 B12555201 4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol CAS No. 184177-73-9](/img/structure/B12555201.png)
4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-metil-2-(but-3-en-1-il)oxirano es un compuesto orgánico con la fórmula molecular C₇H₁₄O₂. Es una molécula quiral, lo que significa que tiene imágenes especulares no superponibles. Este compuesto se caracteriza por la presencia de un anillo de oxirano (epóxido) y una cadena de butanol. La estereoquímica específica del anillo de oxirano está indicada por la configuración (2S,3S), que indica la disposición espacial de los sustituyentes alrededor del anillo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2S,3S)-3-metil-2-(but-3-en-1-il)oxirano típicamente implica los siguientes pasos:
Epoxidación de alquenos: El material de partida suele ser un alqueno, que se somete a epoxidación para formar el anillo de oxirano. Los reactivos comunes para esta reacción incluyen perácidos como el ácido m-cloroperbenzoico (m-CPBA) o el peróxido de hidrógeno en presencia de un catalizador.
Hidrólisis y reducción: El epóxido se puede hidrolizar para formar un diol, que luego se reduce selectivamente para producir el derivado de butanol deseado.
Métodos de producción industrial
En un entorno industrial, la producción de (2S,3S)-3-metil-2-(but-3-en-1-il)oxirano puede implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de reactores de alta presión, sistemas de flujo continuo y técnicas avanzadas de purificación como la destilación y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(2S,3S)-3-metil-2-(but-3-en-1-il)oxirano puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar un compuesto carbonílico.
Reducción: El anillo de oxirano se puede reducir para formar un diol.
Sustitución: El grupo hidroxilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Se utilizan comúnmente reactivos como el clorocromato de piridinio (PCC) o el permanganato de potasio (KMnO₄).
Reducción: Se puede emplear la hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: Los nucleófilos como los haluros o las aminas se pueden utilizar en presencia de una base.
Principales productos formados
Oxidación: Formación de aldehídos o cetonas.
Reducción: Formación de dioles.
Sustitución: Formación de éteres, ésteres o aminas.
Aplicaciones Científicas De Investigación
(2S,3S)-3-metil-2-(but-3-en-1-il)oxirano tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción quiral en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con las enzimas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluida la actividad antimicrobiana y anticancerígena.
Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de (2S,3S)-3-metil-2-(but-3-en-1-il)oxirano implica su interacción con dianas moleculares específicas. El anillo de oxirano es altamente reactivo y puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas. Esto puede conducir a la inhibición de la actividad enzimática o la modificación de la función de la proteína. El grupo hidroxilo también puede participar en enlaces de hidrógeno, lo que influye aún más en las interacciones del compuesto con las moléculas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
4-[(2R,3R)-3-methyloxiran-2-yl]butan-1-ol: El enantiómero del compuesto con la configuración (2R,3R).
2-(2-methyloxiran-2-yl)ethanol: Un compuesto con un anillo de oxirano similar pero una cadena de carbono más corta.
3-methyloxirane-2-carboxylic acid: Un compuesto con un anillo de oxirano y un grupo ácido carboxílico.
Singularidad
(2S,3S)-3-metil-2-(but-3-en-1-il)oxirano es único debido a su estereoquímica específica y la presencia tanto de un anillo de oxirano como de una cadena de butanol. Esta combinación de grupos funcionales y estereoquímica confiere una reactividad química y una actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
184177-73-9 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-6-7(9-6)4-2-3-5-8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 |
Clave InChI |
RGVISJDZLDHPQU-BQBZGAKWSA-N |
SMILES isomérico |
C[C@H]1[C@@H](O1)CCCCO |
SMILES canónico |
CC1C(O1)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)
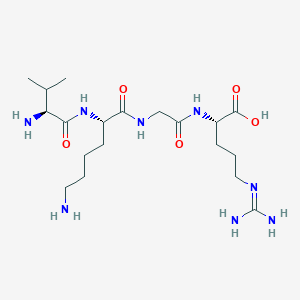
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
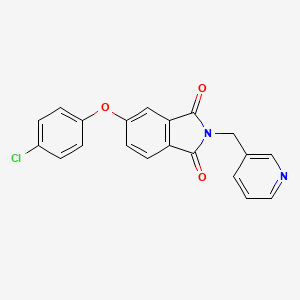
![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
![Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester](/img/structure/B12555181.png)
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)
![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)
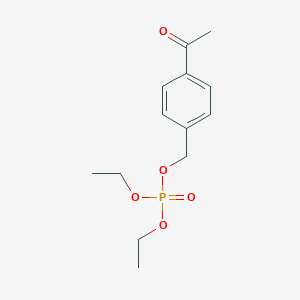
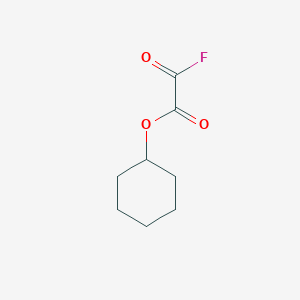
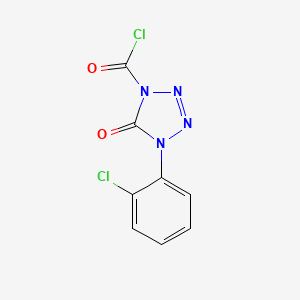
![Methyl 4-{[(diethoxyphosphoryl)oxy]methyl}benzoate](/img/structure/B12555211.png)
